3-Methyl-N-(piperidin-4-yl)pyridin-4-amine trihydrochloride
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Overview
Description
3-Methyl-N-(piperidin-4-yl)pyridin-4-amine trihydrochloride is a chemical compound that belongs to the class of heterocyclic amines It is characterized by the presence of a piperidine ring attached to a pyridine ring, with a methyl group at the 3-position of the pyridine ring
Mechanism of Action
Mode of Action
It has been suggested that the compound may interact with its targets through hydrogen bonding . The compound’s methyl and nitro derivatives are arranged in the interlayer space of zirconium sulfophenylphosphonate, and their mutual positions and orientations were solved by molecular simulation methods .
Biochemical Pathways
It is known that the compound forms a dense net of hydrogen bonds connecting water molecules and the guests in the interlayer space and the sulfo groups of the host layers . This suggests that the compound may influence biochemical pathways involving these structures.
Result of Action
It has been suggested that the compound may have potential use in non-linear optics due to the calculated dipole moments of the guests in the final models .
Action Environment
It is known that the compound’s arrangement and orientation can be influenced by the presence of water molecules and sulfo groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-N-(piperidin-4-yl)pyridin-4-amine trihydrochloride typically involves the reaction of 3-methylpyridine with piperidine in the presence of a suitable catalyst. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction mixture is then treated with hydrochloric acid to obtain the trihydrochloride salt of the compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process may be optimized for higher yield and purity, and may include additional purification steps such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
3-Methyl-N-(piperidin-4-yl)pyridin-4-amine trihydrochloride can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can lead to the formation of reduced amine derivatives.
Substitution: The compound can participate in substitution reactions, where functional groups on the pyridine or piperidine rings are replaced with other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Various nucleophiles or electrophiles can be used depending on the desired substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction may produce secondary or tertiary amines.
Scientific Research Applications
3-Methyl-N-(piperidin-4-yl)pyridin-4-amine trihydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with various biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is used in the development of new materials and as an intermediate in chemical manufacturing processes.
Comparison with Similar Compounds
Similar Compounds
3-Methyl-N-(pyridin-4-yl)pyridin-4-amine: Similar structure but lacks the piperidine ring.
N-(piperidin-4-yl)pyridin-4-amine: Similar structure but lacks the methyl group.
3-Nitro-N-(piperidin-4-yl)pyridin-4-amine: Similar structure but has a nitro group instead of a methyl group.
Uniqueness
3-Methyl-N-(piperidin-4-yl)pyridin-4-amine trihydrochloride is unique due to the presence of both the piperidine and pyridine rings, as well as the methyl group at the 3-position
Properties
IUPAC Name |
3-methyl-N-piperidin-4-ylpyridin-4-amine;trihydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17N3.3ClH/c1-9-8-13-7-4-11(9)14-10-2-5-12-6-3-10;;;/h4,7-8,10,12H,2-3,5-6H2,1H3,(H,13,14);3*1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MIUOYRKTEVTSJL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CN=C1)NC2CCNCC2.Cl.Cl.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20Cl3N3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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